molecular formula C10H18F6O6S2Si B1332168 di-tert-Butylsilyl bis(trifluoromethanesulfonate) CAS No. 85272-31-7

di-tert-Butylsilyl bis(trifluoromethanesulfonate)

Cat. No.: B1332168
CAS No.: 85272-31-7
M. Wt: 440.5 g/mol
InChI Key: HUHKPYLEVGCJTG-UHFFFAOYSA-N
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Description

di-tert-Butylsilyl bis(trifluoromethanesulfonate) is a versatile reagent widely used in organic synthesis. It is a colorless to yellow liquid with a boiling point of 73-75°C. This compound is sensitive to moisture and reacts with hydroxylic solvents. It is known for its role in protecting groups for diols and its application in intramolecular cyclizations .

Mechanism of Action

Di-tert-Butylsilyl bis(trifluoromethanesulfonate), also known as Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) or Di-tert-butylbis(trifluoromethanesulfonyloxy)silane, is a chemical compound with a wide range of applications in the field of organic synthesis .

Target of Action

The primary targets of this compound are hydroxylic solvents and polyhydroxy compounds . It is commonly used as a protecting group for diols in oligonucleotide synthesis .

Mode of Action

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) interacts with its targets by reacting with 1,2-, 1,3-, and 1,4-diols under mild conditions to give the corresponding dialkylsilylene derivatives .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of oligonucleotides and N-homoceramides . It also plays a role in the selective α-galactosylation in the synthesis of α-galactosyl ceramides .

Pharmacokinetics

It is known that the compound is sensitive to moisture and reacts rapidly with water and protic solvents .

Result of Action

The result of the compound’s action is the formation of dialkylsilylene derivatives from diols . These derivatives are used in the synthesis of various biochemical compounds, including oligonucleotides and N-homoceramides .

Action Environment

The action of Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is influenced by environmental factors such as the presence of water and protic solvents . The compound is moisture-sensitive and should be stored in an inert atmosphere at room temperature .

Chemical Reactions Analysis

di-tert-Butylsilyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include triethylamine, dichloromethane, and trifluoromethanesulfonic acid. The major products formed are silylene derivatives and cyclized compounds .

Comparison with Similar Compounds

di-tert-Butylsilyl bis(trifluoromethanesulfonate) is unique compared to other similar compounds due to its high reactivity and selectivity in protecting diols. Similar compounds include:

These compounds differ in their reactivity, stability, and the conditions required for their removal, making di-tert-butylbis(trifluoromethanesulfonyloxy)silane a preferred choice for specific applications.

Properties

IUPAC Name

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHKPYLEVGCJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F6O6S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337994
Record name Di-tert-butylsilanediyl bis(trifluoromethanesulfonate)
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Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85272-31-7
Record name Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85272-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butylsilanediyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-t-butylsilylbis(trifluoromethanesulfonate)
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